4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of metal (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom . Further structural analysis would require more specific data such as crystallographic or spectroscopic data.Scientific Research Applications
Synthesis and Characterization
This compound, along with similar imine derivatives, has been synthesized and characterized to explore its structural and chemical properties. For example, Ashfaq et al. (2022) discuss the synthesis, crystal structure, characterization, and computational study of imine derivatives for optoelectronic properties and bioactivity, highlighting their potential inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022). Similarly, Palreddy et al. (2015) synthesized and characterized novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes, investigating their biological activity (Palreddy et al., 2015).
Corrosion Inhibition
The compound and its derivatives have been explored for their corrosion inhibition potentials. Elemike et al. (2017) and (2019) have detailed studies on the synthesis, characterization, and corrosion inhibition potentials of various Schiff bases, demonstrating their effectiveness in protecting metal surfaces from corrosion (Elemike et al., 2017); (Elemike et al., 2019).
Biological and Computational Studies
Several studies focus on the biological activity and computational analysis of these compounds. Rafique et al. (2022) synthesized 4-aminophenol derivatives, including a similar compound, and evaluated their antimicrobial and antidiabetic activities, also performing DNA interaction studies to highlight their potential as anticancer agents (Rafique et al., 2022).
Optoelectronic Properties
The optoelectronic properties of imine derivatives, including compounds similar to "4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol," are of significant interest. Studies like those by Ashfaq et al. (2022) utilize computational techniques to explore these properties, indicating potential applications in materials science (Ashfaq et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-3-1-10(2-4-12)8-17-9-11-7-13(16)5-6-14(11)18/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWJGODELBZQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.